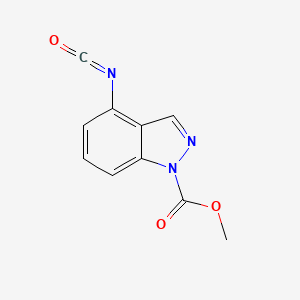

Methyl 4-isocyanato-1H-indazole-1-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-isocyanatoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c1-16-10(15)13-9-4-2-3-8(11-6-14)7(9)5-12-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDMEIMFHDVWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC(=C2C=N1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isocyanato-1H-indazole-1-carboxylate typically involves the reaction of 4-amino-1H-indazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme can be represented as follows:

Starting Material: 4-amino-1H-indazole

Reagent: Phosgene or its derivatives

Conditions: Controlled temperature and pressure

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-isocyanato-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines or alcohols, typically under mild conditions.

Cycloaddition: Reagents such as azides or alkenes, often under thermal or catalytic conditions.

Hydrolysis: Water or aqueous acids/bases under ambient conditions.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Heterocycles: Formed from cycloaddition reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Anticancer Agents

Methyl 4-isocyanato-1H-indazole-1-carboxylate is primarily utilized as a precursor in the synthesis of novel pharmaceutical compounds with potential anticancer properties. Research has demonstrated that derivatives of indazole exhibit significant activity against various cancer cell lines. For instance, compounds derived from indazole scaffolds have shown promising cytotoxic effects against breast cancer (MCF7) and colon cancer (HCT116) cell lines, with some exhibiting GI50 values in the nanomolar range .

Mechanism of Action

The mechanism involves the interaction of the isocyanate group with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. This is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Material Science

Development of Advanced Materials

In material science, this compound is employed in the synthesis of polymers and coatings. The isocyanate functionality allows for reactions that enhance material properties such as durability and resistance to environmental factors. Its application in creating advanced materials is crucial for industries focused on coatings and composites.

Biological Studies

Enzyme Inhibitors and Receptor Modulators

The compound serves as a valuable tool in biological research for studying enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their ability to inhibit specific enzymes related to disease pathways, thereby providing insights into potential therapeutic targets .

Chemical Biology

Design of Probes

In chemical biology, this compound is used to design molecular probes that help elucidate biological pathways and mechanisms. These probes can selectively interact with biological molecules, facilitating the study of cellular processes and disease mechanisms .

Data Table: Key Applications and Findings

Case Study 1: Anticancer Activity

A study synthesized several indazole derivatives based on this compound, highlighting their anticancer activities against MCF7 cells. The most potent derivative exhibited a GI50 value significantly lower than existing treatments, indicating its potential as a lead compound for further development .

Case Study 2: Material Development

Research focused on modifying polymer properties using this compound revealed improvements in mechanical strength and thermal stability when incorporated into polymer matrices. These findings suggest practical applications in various industrial settings where enhanced material performance is required.

Mécanisme D'action

The mechanism of action of Methyl 4-isocyanato-1H-indazole-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The indazole moiety can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : The reactivity and applications vary significantly based on substituent placement. For example, iodine at position 3 (Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate) enables cross-coupling reactions, while isocyanato at position 4 enhances electrophilicity .

- Functional Groups : Halogens (I, Cl) and methyl groups are inert compared to the isocyanato group, which is highly reactive toward nucleophiles .

This compound

- Reactivity : The isocyanato group undergoes addition reactions with amines (forming ureas) or alcohols (forming carbamates). The carboxylate ester can be hydrolyzed to carboxylic acids under basic conditions.

- Applications: Potential use in drug discovery (e.g., as a linker in kinase inhibitors) and polymer chemistry (e.g., polyurea synthesis).

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate

Activité Biologique

Methyl 4-isocyanato-1H-indazole-1-carboxylate (MICIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MICIC features an isocyanate functional group attached to an indazole structure, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution and hydrolysis, leading to the formation of biologically active derivatives.

The biological activity of MICIC primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor functions. The isocyanate group is particularly reactive, allowing for the formation of stable adducts with amino acids such as cysteine and lysine, which are crucial for enzyme function.

Key Mechanisms:

- Enzyme Inhibition : MICIC has been shown to inhibit various enzymes by forming covalent bonds with active site residues.

- Receptor Modulation : The compound can alter receptor activity through covalent modification, impacting signaling pathways.

Anticancer Activity

Research indicates that MICIC may possess anticancer properties by targeting specific kinases involved in cell cycle regulation. For instance, studies have highlighted the potential of indazole derivatives in inhibiting WEE1 kinase, a critical regulator of the G2-M checkpoint in cancer cells .

| Compound | Target | IC50 (µM) |

|---|---|---|

| MICIC | WEE1 | 0.024 |

Neuroprotective Effects

In addition to its anticancer potential, MICIC has been investigated for neuroprotective effects. It has been suggested that compounds with similar structures can protect neuronal cells against oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Parkinson's disease .

Case Studies and Research Findings

- Indole-Based Inhibitors : A study demonstrated that indole-based compounds, including derivatives of MICIC, showed selective inhibition against MAO-B, an enzyme implicated in neurodegenerative disorders. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity .

- In vitro Studies : In vitro evaluations revealed that MICIC could effectively inhibit cell proliferation in various cancer cell lines. For example, it was found to reduce cell viability significantly in breast cancer models, suggesting its potential as a chemotherapeutic agent.

- Structure-Activity Relationship (SAR) : Research focused on the SAR of indazole compounds indicated that modifications at specific positions on the indazole ring could enhance biological activity. The presence of an isocyanate group was critical for maintaining potency against targeted enzymes .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-isocyanato-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 1H-indazole-3-carboxylate derivatives are synthesized via substitution of the indazole N–H hydrogen with an electrophilic group (e.g., bromomethylbenzene) under basic conditions . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Catalyst : Use of mild bases (e.g., K₂CO₃) to avoid side reactions.

- Temperature : Reactions often proceed at 60–80°C to balance yield and decomposition risks.

Q. How is crystallographic data for this compound validated, and what software tools are recommended?

X-ray diffraction (XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging least-squares minimization to resolve bond lengths, angles, and displacement parameters . Critical steps include:

Q. What analytical methods are employed to assess purity and functional group integrity?

Q. What safety precautions are critical during handling?

- Ventilation : Use fume hoods to avoid inhalation of isocyanate vapors (toxic and irritant).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Anhydrous conditions (desiccator) to prevent hydrolysis of the isocyanate group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported synthetic intermediates?

Conflicting structural assignments (e.g., substitution at indazole N-1 vs. N-2) are resolved via:

- ORTEP diagrams : Visualize anisotropic displacement ellipsoids to confirm atomic positions .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π stacking vs. hydrogen bonds) to validate packing motifs .

Example: In methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, hydrogen-bond-like interactions (C–H···O) were confirmed via XRD, ruling out alternative tautomers .

Q. What strategies improve the compound’s stability in solution for long-term studies?

Q. How does the isocyanate group influence reactivity in cross-coupling or bioconjugation?

The isocyanate (–NCO) acts as an electrophile, enabling:

- Urea/thiourea formation : Reacts with amines (–NH₂) or thiols (–SH) in bioconjugation (e.g., protein labeling).

- Catalyst-free reactions : Ambient conditions suffice for nucleophilic additions, unlike traditional coupling (e.g., Suzuki) requiring Pd catalysts .

Q. How are computational methods (e.g., DFT, molecular docking) applied to predict biological activity?

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .

- Molecular docking : Screens against targets (e.g., kinases) using AutoDock Vina; binding affinity (ΔG) correlates with experimental IC₅₀ values .

Example: Methyl 6-nitro-1H-indazole-4-carboxylate showed strong binding to bacterial DNA gyrase (ΔG = –9.2 kcal/mol), validated via MIC assays .

Q. What experimental approaches address low yields in multi-step syntheses?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., via LC-MS).

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., isocyanate formation) .

- DoE (Design of Experiments) : Optimizes variables (e.g., stoichiometry, temperature) via response surface methodology .

Q. How can spectroscopic contradictions (e.g., NMR splitting patterns) be reconciled?

- Dynamic effects : Variable-temperature NMR identifies rotational barriers (e.g., hindered indazole ring rotation).

- COSY/NOESY : Resolves through-space correlations to confirm regiochemistry .

Example: In methyl indazole derivatives, NOESY cross-peaks between N–CH₃ and adjacent protons confirmed substitution at N-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.